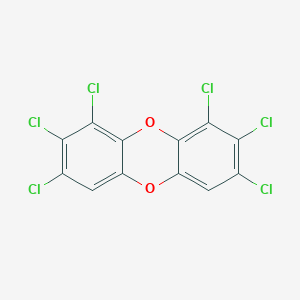

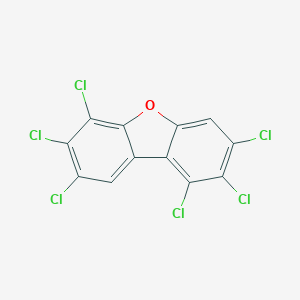

1,2,3,6,7,8-Hexachlorodibenzofurane

Vue d'ensemble

Description

Le 1,2,3,6,7,8-Hexachlorodibenzofurane est un dibenzofurane polychloré, une classe de composés connus pour leur persistance dans l'environnement et leur potentiel de bioaccumulation. Ces composés sont souvent des sous-produits de processus industriels et sont considérés comme des polluants environnementaux en raison de leur stabilité et de leur toxicité .

Applications De Recherche Scientifique

1,2,3,6,7,8-Hexachlorodibenzofuran has several scientific research applications:

Environmental Chemistry: It is studied for its persistence and bioaccumulation in the environment. Researchers investigate its distribution, degradation, and impact on ecosystems.

Toxicology: Due to its toxic nature, it is used in studies to understand its effects on human health and wildlife. This includes research on its endocrine-disrupting properties and potential carcinogenicity.

Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.

Mécanisme D'action

Mode of Action

1,2,3,6,7,8-Hexachlorodibenzofuran acts as a ligand for the AhR . Upon binding, it activates the expression of genes encoding enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) . These enzymes play a crucial role in the metabolism of xenobiotics, substances foreign to the body .

Pharmacokinetics

It’s known that this compound can induce the expression of enzymes involved in its own metabolism, potentially influencing its bioavailability .

Result of Action

The activation of AhR by 1,2,3,6,7,8-Hexachlorodibenzofuran can lead to various cellular effects. For instance, it can induce thymic atrophy and reduce weight in rats . It also leads to the induction of genes encoding enzymes involved in xenobiotic metabolism, facilitating the elimination of foreign substances from the body .

Action Environment

Environmental factors can influence the action of 1,2,3,6,7,8-Hexachlorodibenzofuran. For example, it has been found in the soil near municipal waste incinerators, in freshwater fish, and in human breast milk . These findings suggest that the compound’s action, efficacy, and stability can be influenced by its presence in various environmental matrices.

Analyse Biochimique

Biochemical Properties

1,2,3,6,7,8-Hexachlorodibenzofuran induces the expression of genes encoding aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in H-4-II-E rat hepatoma cells . It interacts with these enzymes, influencing their activity and playing a role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It reduces weight, induces thymic atrophy, and induces the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,3,6,7,8-Hexachlorodibenzofuran exerts its effects at the molecular level through several mechanisms. It binds to the XRE promoter region of genes it activates . This leads to the activation of the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Dosage Effects in Animal Models

In animal models, the effects of 1,2,3,6,7,8-Hexachlorodibenzofuran vary with different dosages . It reduces weight, induces thymic atrophy, and induces the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats

Méthodes De Préparation

Le 1,2,3,6,7,8-Hexachlorodibenzofurane peut être synthétisé par diverses méthodes, notamment la chloration du dibenzofurane. La réaction implique généralement l'utilisation de gaz chlore en présence d'un catalyseur tel que le chlorure de fer ou d'aluminium. Les conditions de réaction, y compris la température et la pression, sont soigneusement contrôlées pour atteindre le niveau de chloration souhaité .

Les méthodes de production industrielle impliquent souvent l'utilisation d'une incinération à haute température de matières organiques chlorées, ce qui peut entraîner la formation de dibenzofuranes polychlorés comme sous-produits. Ces méthodes sont généralement utilisées dans les industries de la gestion des déchets et de la fabrication chimique .

Analyse Des Réactions Chimiques

Le 1,2,3,6,7,8-Hexachlorodibenzofurane subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés de dibenzofurane chlorés. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent conduire à la formation de dibenzofuranes moins chlorés. Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactions de substitution d'halogènes peuvent se produire, où les atomes de chlore sont remplacés par d'autres halogènes ou groupes fonctionnels.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés partiellement déchlorés .

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie environnementale : Il est étudié pour sa persistance et sa bioaccumulation dans l'environnement. Les chercheurs étudient sa distribution, sa dégradation et son impact sur les écosystèmes.

Toxicologie : En raison de sa nature toxique, il est utilisé dans des études pour comprendre ses effets sur la santé humaine et la faune. Cela comprend des recherches sur ses propriétés de perturbation endocrinienne et sa potentialité cancérigène.

Chimie analytique : Il sert de composé de référence dans le développement de méthodes analytiques pour détecter et quantifier les dibenzofuranes polychlorés dans les échantillons environnementaux.

Mécanisme d'action

Les effets toxiques du this compound sont principalement médiés par son interaction avec le récepteur des hydrocarbures aromatiques (AhR). Lors de sa liaison à l'AhR, le composé active le récepteur, conduisant à la transcription de divers gènes impliqués dans le métabolisme des xénobiotiques. Cela inclut l'induction d'enzymes telles que le cytochrome P450, qui sont impliquées dans la détoxification et la bioactivation des xénobiotiques .

Comparaison Avec Des Composés Similaires

Le 1,2,3,6,7,8-Hexachlorodibenzofurane est similaire aux autres dibenzofuranes polychlorés et dibenzo-p-dioxines polychlorées en termes de structure et de propriétés toxicologiques. son modèle de chloration spécifique lui confère des caractéristiques chimiques et biologiques uniques. Par exemple, il a une affinité plus élevée pour l'AhR par rapport aux dibenzofuranes moins chlorés, ce qui entraîne des effets toxiques plus prononcés .

Composés similaires

- 2,3,4,6,7,8-Hexachlorodibenzofurane

- 1,2,3,4,6,7,8-Heptachlorodibenzofurane

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxine

Propriétés

IUPAC Name |

1,2,3,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYJJJXOFWNEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069155 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-44-9 | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,8-Hexachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZG4RG6I9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)